5-Tert-butylpyrazin-2-OL
Description
General Overview of Pyrazine (B50134) Heterocycles in Chemical Research
Pyrazine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in chemical research. tandfonline.combenthamdirect.com These six-membered aromatic rings, containing two nitrogen atoms in a 1,4-para arrangement, are fundamental scaffolds in a wide array of chemical applications. mdpi.comresearchgate.net Found in natural products, they contribute to the flavor and aroma of various foods. researchgate.net In medicinal chemistry, the pyrazine core is a key component in the development of therapeutic agents due to its diverse pharmacological activities. mdpi.comscispace.comnih.gov The electron-deficient nature of the pyrazine ring influences its reactivity and makes it a valuable building block in organic synthesis. thieme-connect.de Researchers have explored pyrazine derivatives for their potential in materials science and as catalysts in various chemical reactions. tandfonline.com The versatility of the pyrazine structure allows for a broad range of substitutions, leading to a vast library of compounds with unique chemical and physical properties. benthamdirect.com
Structural Characteristics and Chemical Significance of Pyrazinol Derivatives
Pyrazinol derivatives, also known as pyrazin-2(1H)-ones, are a subclass of pyrazines characterized by a hydroxyl group substituent on the pyrazine ring. thieme-connect.de These compounds exist in tautomeric forms, with the pyrazin-2(1H)-one form often being the predominant tautomer. thieme-connect.de The presence of the hydroxyl group significantly influences the electronic properties and reactivity of the pyrazine ring.
The chemical significance of pyrazinol derivatives is underscored by their utility as intermediates in organic synthesis. The hydroxyl group can be a site for further functionalization, allowing for the creation of more complex molecules. The interplay between the electron-withdrawing pyrazine ring and the electron-donating hydroxyl group imparts a unique reactivity profile to these molecules.
Research Context of 5-Tert-butylpyrazin-2-OL within Pyrazine Chemistry
Within the broader field of pyrazine chemistry, this compound is a specific substituted pyrazinol. The tert-butyl group, a bulky and electron-donating substituent, at the 5-position of the pyrazine ring introduces distinct steric and electronic effects. These characteristics can influence the compound's physical properties, such as solubility and crystallinity, as well as its chemical reactivity.
Research on compounds with similar structural motifs, such as other substituted pyrazines and pyrazinols, provides a framework for understanding the potential applications and synthetic utility of this compound. For instance, studies on various alkyl-substituted pyrazines highlight how the nature of the alkyl group can impact the molecule's properties and biological activity. The investigation of this compound contributes to the fundamental understanding of structure-property relationships within the pyrazine class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-4-10-7(11)5-9-6/h4-5H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGOWVLOLUGUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC(=O)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 5 Tert Butylpyrazin 2 Ol and Its Analogues
Precursor Chemistry and Starting Materials for Pyrazinol Synthesis
The foundation of pyrazinol synthesis lies in the availability of suitably functionalized pyrazine (B50134) precursors. These precursors provide the essential heterocyclic scaffold onto which the desired substituents can be installed. Two key classes of intermediates, pyrazine-2-carbonitrile derivatives and acetylpyrazines, serve as versatile starting points for the elaboration of the target molecule.
Synthesis of Pyrazine-2-carbonitrile Derivatives as Intermediates
Pyrazine-2-carbonitrile is a valuable precursor due to the reactivity of the nitrile group, which can be transformed into other functionalities. One common synthetic route involves a palladium-catalyzed cyanation of a halogenated pyrazine, such as 2-chloropyrazine (B57796) or 2-bromopyrazine. nih.gov Another approach starts from more readily available materials; for example, 2-methylpyrazine (B48319) can be converted to 2-cyanopyrazine. wikipedia.org A notable synthesis of substituted pyrazine-2,3-dicarbonitriles proceeds from the reaction of furan-2,3-diones with diaminomaleonitrile, which are then heated to form the pyrazine ring system. rhhz.net
Table 1: Selected Synthetic Routes to Pyrazine-2-carbonitrile Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 2-Halopyrazine | Palladium catalyst, Cyanide source | Pyrazine-2-carbonitrile | nih.gov |
| 2-Aminopyrazine (B29847) | 1. Diazotization/Halogenation 2. Pd-catalyzed cyanation | Halopyrazine-2-carbonitrile | nih.gov |
Utilization of Acetylpyrazines and Related Scaffolds
Acetylpyrazines are another critical class of intermediates in pyrazine chemistry. researchgate.net The acetyl group provides a reactive handle for further molecular modifications. A prevalent method for synthesizing acetylpyrazine (B1664038) involves the reaction of a cyanopyrazine with a methyl Grignard reagent, such as methylmagnesium chloride or bromide, followed by hydrolysis. google.compatsnap.com This transformation efficiently converts the nitrile into a ketone. This method highlights the synthetic synergy between the two classes of precursors, where a pyrazine-2-carbonitrile can be a direct precursor to an acetylpyrazine. google.com
Table 2: Synthesis of Acetylpyrazine from Cyanopyrazine
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 2-Cyanopyrazine | 1. Methylmagnesium chloride (Grignard reagent) 2. Acidic Hydrolysis | 2-Acetylpyrazine | google.compatsnap.com |
Methodologies for Introducing the Tert-butyl Moiety
A key challenge in the synthesis of 5-tert-butylpyrazin-2-ol is the regioselective installation of the sterically demanding tert-butyl group onto the pyrazine ring. The electron-deficient nature of the pyrazine ring dictates the choice of appropriate chemical strategies. Radical alkylation and nucleophilic addition of organometallic reagents are two primary and effective approaches.
Minisci Radical Alkylation Approaches for Pyrazine Functionalization
The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient N-heteroarenes like pyrazine. nih.gov This reaction involves the addition of a nucleophilic alkyl radical to the protonated heteroaromatic ring. chim.it The reaction is particularly effective for introducing secondary and tertiary alkyl groups, such as the tert-butyl group, which form relatively stable radical intermediates. nsf.govresearchgate.net The tert-butyl radical can be generated from various precursors, including pivalic acid or tert-alkyl oxalate (B1200264) salts, under oxidative conditions. nsf.gov Recent advancements have led to the development of milder, visible-light-mediated Minisci reactions, broadening the scope and functional group tolerance of this transformation. nih.govnsf.gov
Table 3: Minisci Reaction for Pyrazine Alkylation
| Pyrazine Substrate | Radical Source | Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrazine (protonated) | tert-Butyl radical (from pivalic acid) | Oxidant (e.g., (NH₄)₂S₂O₈), Acid | tert-Butylpyrazine | nsf.govresearchgate.net |
| Substituted Quinoline | Cesium 2-(tert-butoxy)-2-oxoacetate | Ir photocatalyst, (NH₄)₂S₂O₈, HCl, DMSO | 2-tert-Butyl-substituted quinoline | nsf.gov |
Grignard Reagent Applications in Pyrazine Functionalization
Grignard reagents are strong nucleophiles and bases used to form carbon-carbon bonds. Direct addition of a Grignard reagent like tert-butylmagnesium chloride to an unactivated pyrazine is challenging. stackexchange.com However, the pyrazine ring can be activated towards nucleophilic attack. One strategy involves the formation of N-acylpyrazinium salts. The regioselective addition of Grignard reagents to these activated salts yields substituted 1,2-dihydropyrazines. beilstein-journals.org Subsequent oxidation of the dihydropyrazine (B8608421) intermediate rearomatizes the ring, yielding the alkylated pyrazine. Another approach is the addition of Grignard reagents to pyrazine N-oxides, which also activates the ring system for nucleophilic functionalization. beilstein-journals.org
Table 4: Grignard Reagent Addition to Activated Pyrazines
| Pyrazine Substrate | Grignard Reagent | Intermediate Product | Final Product (after oxidation) | Reference |
|---|---|---|---|---|
| N-Acylpyrazinium salt | tert-Butylmagnesium chloride | 1-Acyl-2-tert-butyl-1,2-dihydropyrazine | 2-tert-Butylpyrazine | beilstein-journals.org |
Formation of the Pyrazinol Core
The final step in the synthesis of this compound is the conversion of a precursor, such as 2-chloro-5-tert-butylpyrazine or 2-bromo-5-tert-butylpyrazine, into the desired pyrazinol. This transformation is typically achieved through a nucleophilic aromatic substitution reaction.
Hydrolysis of a 2-halopyrazine with a base, such as sodium hydroxide, in an aqueous medium or a suitable solvent system, displaces the halide to form the hydroxyl group. The resulting product, this compound, exists in a tautomeric equilibrium with its keto form, 5-tert-butylpyrazin-2(1H)-one. The position of this equilibrium can be influenced by factors such as the solvent and pH. This final step completes the synthesis, yielding the target pyrazinol core. rsc.org
Table 5: Final Conversion to the Pyrazinol Core
| Precursor | Reagents/Conditions | Product | Tautomeric Form |
|---|---|---|---|
| 2-Chloro-5-tert-butylpyrazine | NaOH, H₂O, heat | This compound | 5-tert-Butylpyrazin-2(1H)-one |
Cyclization and Ring-Closing Methodologies
The most prominent and historically significant method for the synthesis of 2-hydroxypyrazines, and by extension this compound, is the condensation reaction developed by Reuben G. Jones. beilstein-journals.org This approach involves the reaction of an α-aminoamide with a 1,2-dicarbonyl compound in the presence of a base. beilstein-journals.org For the specific synthesis of this compound, this would conceptually involve the condensation of an appropriate α-aminoamide with a tert-butyl-substituted 1,2-dicarbonyl compound.
A plausible synthetic route would employ the condensation of an amino acid amide, such as glycinamide, with a tert-butyl-containing α-ketoaldehyde, like 1,1-dimethyl-2-oxopropanal. The reaction is typically carried out in an alkaline medium, with the base promoting the cyclization and dehydration steps to form the pyrazinone ring. beilstein-journals.org The regioselectivity of the condensation can be a critical factor, especially when using unsymmetrical 1,2-dicarbonyl compounds. beilstein-journals.org
Another general approach to pyrazinone synthesis involves the cyclization of α-aminonitriles with oxalic halides, a method developed by Hoornaert and coworkers. nih.gov This strategy allows for the preparation of dihalo-2(1H)-pyrazinones, which can then be further functionalized. nih.gov To synthesize a 5-tert-butyl analog, one would need to start with an appropriately substituted α-aminonitrile.
Diketopiperazines can also serve as precursors to 2(1H)-pyrazinones. This method involves the conversion of the diketopiperazine to a chloropyrazine, which is subsequently hydrolyzed to the pyrazinone. nih.govsemanticscholar.org
| Cyclization Method | Key Precursors | General Reaction Conditions | Reference |
| Jones Condensation | α-Aminoamide and 1,2-Dicarbonyl | Alkaline medium, low to ambient temperature | beilstein-journals.org |
| Hoornaert's Method | α-Aminonitrile and Oxalyl Halide | Organic solvent, 70-100°C or room temperature for extended periods | nih.gov |
| From Diketopiperazines | Diketopiperazine | Conversion to chloropyrazine followed by hydrolysis | nih.govsemanticscholar.org |
Regioselective Hydroxylation Strategies
Direct regioselective hydroxylation of a pre-formed 5-tert-butylpyrazine ring is a less common approach for the synthesis of this compound. The synthesis of 2(1H)-pyrazinones is typically achieved by constructing the ring with the hydroxyl group (or its keto tautomer) already in place, as described in the cyclization methodologies above. This is because the pyrazine ring is generally electron-deficient and direct electrophilic hydroxylation is challenging.
However, for analogous heterocyclic systems, hydroxylation can sometimes be achieved through oxidation of organometallic intermediates or via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halide) at the 2-position. While not specifically documented for 5-tert-butylpyrazine, these strategies represent potential, albeit more complex, routes to the target compound.
Scalable Synthetic Routes and Optimization for Research Purposes
For the production of this compound for research applications, the scalability of the chosen synthetic route is a key consideration. The Jones condensation, being a one-pot reaction, offers a potentially scalable and cost-effective method. beilstein-journals.org Optimization of this reaction would involve a systematic study of parameters such as the choice of base, solvent, temperature, and the rate of addition of reagents to maximize yield and regioselectivity. beilstein-journals.org
Researchers have investigated the optimization of similar pyrazinone syntheses, noting that factors like the concentration of the base and the reaction temperature can significantly influence the outcome. beilstein-journals.org For a scalable process, a thorough understanding of the reaction mechanism and potential side reactions is crucial to ensure consistent and high-purity production of the desired isomer. The use of readily available and inexpensive starting materials is also a primary factor for a scalable synthesis.
Derivatization and Functionalization Strategies of this compound
The this compound scaffold presents multiple sites for further chemical modification, allowing for the generation of a library of analogs for various research purposes.
Modification of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the 2-position of the pyrazinone ring is a prime handle for derivatization. Standard organic chemistry transformations can be applied to modify this functional group.
Etherification: The formation of ethers can be achieved by reacting this compound with an alkyl halide or another electrophile in the presence of a base. The basic conditions deprotonate the hydroxyl group, forming a more nucleophilic pyrazinoxyl anion, which then attacks the electrophile. The choice of base and solvent is critical to control the reaction and avoid side reactions.
Esterification: Esters of this compound can be synthesized through reaction with a carboxylic acid, acid chloride, or anhydride. When reacting with a carboxylic acid, a coupling agent such as a carbodiimide (B86325) or the use of Fischer esterification conditions (an alcohol solvent with a catalytic amount of strong acid) can be employed. organic-chemistry.org Reactions with more reactive acid chlorides or anhydrides can often proceed under milder conditions, sometimes with the addition of a non-nucleophilic base to scavenge the acidic byproduct. organic-chemistry.org
| Modification | Reagents | Typical Conditions |
| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | Anhydrous polar aprotic solvent (e.g., DMF, THF) |
| Esterification | Carboxylic acid, Coupling agent (e.g., DCC, EDCI) or Acid chloride/anhydride, Base (e.g., pyridine, triethylamine) | Anhydrous organic solvent |
Introduction of Additional Substituents on the Pyrazine Ring
The pyrazine ring of this compound can be further functionalized to introduce additional substituents. The electron-deficient nature of the pyrazine ring influences the types of reactions that are feasible.
Halogenation of the pyrazine ring can provide a handle for subsequent cross-coupling reactions. For instance, treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially introduce a halogen atom at one of the vacant carbon positions on the ring. The position of substitution would be directed by the existing substituents.
Once a halogen is in place, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be utilized to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups. Similarly, Buchwald-Hartwig amination could be used to introduce nitrogen-based substituents.
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound can be approached by introducing a chiral center either on a substituent or by creating a stereogenic center on the pyrazine ring itself.
If a substituent with a pre-existing chiral center is introduced, for example, through etherification or esterification with a chiral alcohol or carboxylic acid, a diastereomeric mixture of products may be formed. These diastereomers could potentially be separated by chromatography.
The asymmetric synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives has been explored, often using chiral auxiliaries or catalysts. rsc.orgnih.govrsc.org A similar strategy could be envisioned for this compound. For instance, a chiral auxiliary attached to the nitrogen at the 1-position could direct the stereoselective introduction of a substituent at a neighboring position. Subsequent removal of the auxiliary would yield an enantioenriched pyrazinone derivative.
Another approach could involve the use of a chiral catalyst in a reaction that creates a stereocenter, such as an asymmetric hydrogenation of a double bond within a substituent or an asymmetric alkylation. The development of such stereoselective methods would be a significant advancement in the chemistry of this compound class.
Reactivity and Reaction Mechanisms of 5 Tert Butylpyrazin 2 Ol
Aromatic Reactivity of the Pyrazine (B50134) Ring System
The pyrazine ring is a six-membered heteroaromatic compound containing two nitrogen atoms in a 1,4-arrangement. fiveable.menih.gov This configuration renders the ring electron-deficient, or π-deficient, which significantly influences its reactivity compared to benzene. slideshare.net The presence of the two electronegative nitrogen atoms deactivates the ring towards electrophilic attack while making it more susceptible to nucleophilic and radical reactions. thieme-connect.deimperial.ac.uk The substituents on the ring, a tert-butyl group and a hydroxyl group, further modify this intrinsic reactivity.
The pyrazine ring is generally resistant to electrophilic aromatic substitution (SEAr) due to the deactivating effect of the two ring nitrogen atoms, which lower the electron density of the aromatic system. thieme-connect.de In acidic media, protonation of the nitrogen atoms further deactivates the ring. thieme-connect.de Consequently, direct nitration, halogenation, or Friedel-Crafts reactions are typically not feasible without the presence of strong activating groups on the ring. thieme-connect.deresearchgate.net
In 5-tert-butylpyrazin-2-ol, the ring possesses two electron-donating groups that can facilitate electrophilic attack:
Hydroxyl (-OH) group: A powerful activating group that directs electrophiles to the ortho and para positions through resonance stabilization of the intermediate carbocation (arenium ion).
Tert-butyl (-C(CH3)3) group: A weak activating group that donates electron density through induction and hyperconjugation, also directing ortho and para.
The hydroxyl group is the dominant activating and directing group. Given the positions of the existing substituents, electrophilic attack is most likely to occur at the C-3 and C-6 positions, which are ortho and para to the hydroxyl group, respectively.
| Position of Attack | Relation to -OH Group | Relation to -tBu Group | Predicted Reactivity |
|---|---|---|---|
| C-3 | ortho | meta | Highly Favored |
| C-6 | para | ortho | Favored |
The electron-deficient nature of the pyrazine ring makes it inherently reactive towards nucleophilic aromatic substitution (SNAr). imperial.ac.uk This reactivity is enhanced in the presence of good leaving groups, such as halogens. Halopyrazines are noted to be more reactive towards nucleophilic displacement than the corresponding halopyridines. thieme-connect.de
For this compound, direct nucleophilic displacement of a hydrogen atom is uncommon and synthetically challenging. thieme-connect.de However, the presence of electron-donating groups like the hydroxyl and tert-butyl substituents further decreases the ring's susceptibility to nucleophilic attack by increasing its electron density. thieme-connect.de Therefore, this compound would be expected to be less reactive towards SNAr than an unsubstituted or halogen-substituted pyrazine.
When nucleophilic substitution does occur on pyrazine systems, it can proceed through different mechanisms:
Addition-Elimination: This is a stepwise pathway involving the formation of a high-energy anionic intermediate (Meisenheimer complex). The stability of this intermediate is key to the reaction's feasibility. stackexchange.com
ANRORC Mechanism: In some cases, particularly with strong nucleophiles like amide ions, an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism can operate, leading to substitution in unexpected positions or ring transformation products like imidazoles. thieme-connect.de
The pyrazine ring is susceptible to homolytic substitution by carbon-centered radicals. thieme-connect.de The protonated pyrazine ring can also undergo radical reactions. thieme-connect.de Studies have shown that pyrazines can form stable radical cations and anions upon exposure to γ-rays or through electrochemical processes. rsc.org The formation of pyrazine cation radicals has been identified as a key intermediate in the formation of mutagens during certain Maillard reactions. nih.gov
The specific influence of the tert-butyl and hydroxyl groups on the radical reactivity of the pyrazine core in this compound is not extensively documented. However, electron-donating substituents are known to influence the stability and electronic structure of the resulting radical species. rsc.org For instance, strong electron-donating groups can alter the singly occupied molecular orbital (SOMO) of the pyrazine radical anion. rsc.org
Reactivity of the Hydroxyl Group
The hydroxyl group at the C-2 position imparts significant reactivity to the molecule, engaging in acid-base chemistry, tautomerism, and redox reactions.
2-Hydroxypyrazines exist in a tautomeric equilibrium between the enol (pyrazin-2-ol) form and the keto (pyrazin-2(1H)-one) form. This is a classic example of lactam-lactim tautomerism. For most 2-hydroxypyrazines and related hydroxydiazines, the equilibrium strongly favors the lactam (keto) form. nih.gov
| Tautomeric Form | Structure | Common Name |
|---|---|---|
| Lactim (Enol) | This compound | Hydroxypyrazine form |
| Lactam (Keto) | 5-Tert-butylpyrazin-2(1H)-one | Pyrazinone form (Generally favored) |
Acid-Base Properties:
Acidity: The proton on the hydroxyl group (in the lactim form) or the N-H proton (in the lactam form) is acidic and can be removed by a base.
Basicity: The lone pair of electrons on the nitrogen atom at position 4 (N-4) is basic and can be protonated by an acid. Pyrazine itself is a very weak base (pKa ≈ 0.4-0.65). slideshare.netthieme-connect.de The presence of two strong electron-donating groups (-OH and -tBu) is expected to increase the electron density on the ring nitrogens, making this compound a stronger base than unsubstituted pyrazine.
Reactions such as O-alkylation and N-alkylation are possible depending on the tautomer present and the reaction conditions. For example, reaction with diazomethane (B1218177) can yield a mixture of O-methyl and N-methyl derivatives. doi.org
The functional groups of this compound offer several pathways for oxidation and reduction.
Oxidation:
The pyrazine ring itself can be oxidized, typically at the nitrogen atoms, to form N-oxides. nih.gov The presence of activating groups can make the ring more susceptible to oxidative degradation under harsh conditions.
The hydroxyl group in the pyrazin-2-ol form resembles a phenol (B47542) and could potentially be oxidized, though its inclusion in the lactam-lactim system modifies its reactivity. The predominant lactam form is less susceptible to simple oxidation at the oxygen.
Reduction:
The aromatic pyrazine ring can be reduced via catalytic hydrogenation. Depending on the conditions (catalyst, pressure, temperature), this can lead to dihydropyrazine (B8608421), tetrahydropyrazine (B3061110) (piperazine), or fully saturated derivatives. youtube.com
In organic chemistry, reduction is often defined as an increase in the number of bonds to hydrogen or a decrease in the number of bonds to oxygen. youtube.comyoutube.com The reduction of the C=O bond in the lactam tautomer or the C=N bonds within the ring would represent reduction pathways for this molecule.
Condensation and Coupling Reactions of this compound
The reactivity of this compound in condensation and coupling reactions is a crucial aspect of its chemical profile, enabling the synthesis of more complex molecular architectures. While specific literature on the condensation and coupling reactions of this compound is limited, the reactivity of the pyrazin-2-ol (or its tautomeric form, pyrazin-2(1H)-one) scaffold has been explored, offering insights into its potential transformations. Pyrazine derivatives are known to participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are commonly employed for the functionalization of pyrazine rings. For these reactions to occur, the pyrazin-2-ol would typically need to be converted into a more reactive derivative, such as a halide or triflate. For instance, the hydroxyl group could be transformed into a chloro group, yielding 2-chloro-5-tert-butylpyrazine, or a triflate group, providing 5-tert-butylpyrazin-2-yl trifluoromethanesulfonate. These intermediates could then participate in cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated or triflated derivative of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl or vinyl substituents at the 2-position of the pyrazine ring.
Sonogashira Coupling: The coupling of a halogenated this compound derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would yield 2-alkynyl-5-tert-butylpyrazines. These products can serve as versatile intermediates for further synthetic transformations. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling a halogenated this compound derivative with a primary or secondary amine. wikipedia.org This provides a direct route to 2-amino-5-tert-butylpyrazine derivatives.
The following table summarizes potential cross-coupling reactions starting from a hypothetical 2-chloro-5-tert-butylpyrazine intermediate.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-tert-butyl-2-R-pyrazine (R = aryl, vinyl) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-tert-butyl-2-(R-C≡C)-pyrazine |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand, Base (e.g., NaOtBu) | 5-tert-butyl-2-(NR¹R²)-pyrazine |
Condensation reactions involving the pyrazin-2-ol nucleus are also conceivable. The active methylene (B1212753) group at the 3-position could potentially undergo condensation with aldehydes or ketones under basic or acidic conditions, although the aromaticity of the pyrazine ring might reduce its reactivity compared to non-aromatic systems.
Reactivity of the Tert-butyl Moiety
Steric and Electronic Influence on Pyrazine Reactivity
Steric Hindrance: The bulky tert-butyl group exerts considerable steric hindrance, which can direct the regioselectivity of reactions. For electrophilic substitution reactions on the pyrazine ring, the tert-butyl group can sterically hinder attack at the adjacent 6-position, potentially favoring substitution at the 3-position. Similarly, in cross-coupling reactions involving a neighboring functional group, the tert-butyl moiety can influence the rate and feasibility of the reaction by impeding the approach of the catalyst and coupling partners.
Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electron-donating nature increases the electron density of the pyrazine ring, which can have opposing effects on its reactivity. On one hand, it can activate the ring towards electrophilic attack. On the other hand, for reactions involving nucleophilic attack on the pyrazine ring, which is common for electron-deficient N-heterocycles, the electron-donating tert-butyl group would be deactivating.
The electronic influence of the tert-butyl group can also affect the tautomeric equilibrium between the pyrazin-2-ol and pyrazin-2(1H)-one forms. Electron-donating groups generally favor the hydroxypyrazine tautomer.
Functionalization at the Tert-butyl Group (e.g., C-H activation)
Ruthenium, rhodium, and palladium catalysts are known to mediate the activation of unactivated sp³ C-H bonds. The nitrogen atoms in the pyrazine ring could potentially act as directing groups, guiding the metal catalyst to the tert-butyl group and facilitating the cleavage of a C-H bond. Following C-H activation, the resulting organometallic intermediate could react with various coupling partners to introduce new functional groups.
Potential C-H activation reactions at the tert-butyl group could include:
Oxidation: Introduction of a hydroxyl group to form a tertiary alcohol.
Arylation/Alkenylation: Formation of a new carbon-carbon bond with an aryl or vinyl group.
Amination: Introduction of a nitrogen-containing functional group.
The following table outlines hypothetical C-H activation reactions on the tert-butyl group of this compound.
| Reaction Type | Reagents (Illustrative) | Catalyst System (Potential) | Product Type |
|---|---|---|---|
| Oxidation | Oxidizing agent (e.g., H₂O₂) | Fe or Mn-based catalyst | 2-(5-(2-hydroxy-2-methylpropyl)pyrazin-2-ol) |
| Arylation | Aryl halide | Pd or Ru catalyst | 2-(5-(2-aryl-2-methylpropyl)pyrazin-2-ol) |
| Alkenylation | Alkene | Rh or Ru catalyst | 2-(5-(2-alkenyl-2-methylpropyl)pyrazin-2-ol) |
Mechanistic Investigations of this compound Transformations
Detailed mechanistic investigations for the transformations of this compound are scarce in the scientific literature. However, the mechanisms of related reactions involving pyrazine and pyrazinone systems, as well as C-H activation of alkyl groups, can provide a foundational understanding.
For transition-metal-catalyzed cross-coupling reactions, the mechanism would likely follow the established catalytic cycles for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions. These typically involve oxidative addition of the pyrazine halide/triflate to the low-valent metal catalyst, followed by transmetalation (for Suzuki) or coordination of the coupling partner, and finally, reductive elimination to yield the product and regenerate the catalyst. chemeurope.com
In the case of C-H activation of the tert-butyl group, the mechanism would be highly dependent on the catalyst system employed. For palladium-catalyzed reactions, a concerted metalation-deprotonation (CMD) pathway is often proposed, where the C-H bond is broken with the assistance of a base. For other metals like rhodium or ruthenium, mechanisms involving oxidative addition of the C-H bond to the metal center or sigma-bond metathesis are also possible. Computational studies would be invaluable in elucidating the precise mechanistic pathways and the role of the pyrazine ring in directing and facilitating these transformations.
Coordination Chemistry and Ligand Applications of 5 Tert Butylpyrazin 2 Ol
Ligand Design Principles for Pyrazine (B50134) Derivatives
The design of ligands based on pyrazine and its derivatives is a cornerstone of modern coordination chemistry, enabling the synthesis of complexes with tailored electronic, magnetic, and catalytic properties. The strategic placement of substituent groups on the pyrazine ring allows for fine-tuning of the ligand's steric and electronic characteristics, which in turn dictates the coordination geometry and reactivity of the resulting metal complexes.
Pyrazine-based ligands can exhibit a variety of coordination modes, acting as either monodentate or polydentate ligands. In its simplest form, a pyrazine derivative can coordinate to a single metal center through one of its nitrogen atoms, functioning as a monodentate ligand. However, the presence of multiple donor atoms, such as the second nitrogen in the pyrazine ring or additional functional groups, allows for more complex coordination behaviors.
For 5-Tert-butylpyrazin-2-OL, the deprotonated hydroxyl group introduces an oxygen donor atom in addition to the two nitrogen atoms of the pyrazine ring. This creates the potential for the ligand, in its pyrazin-2-olate form, to act as a bidentate or even a bridging ligand, coordinating to one or more metal centers through its nitrogen and oxygen atoms. The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
Monodentate Coordination: Coordination through one of the ring nitrogen atoms.
Bidentate Chelating Coordination: Coordination to a single metal center via a nitrogen atom and the oxygen atom of the deprotonated hydroxyl group, forming a stable chelate ring.
Bidentate Bridging Coordination: The ligand can bridge two metal centers, with one metal binding to a nitrogen atom and the other to the second nitrogen or the oxygen atom.
The ability of this compound to form a chelate ring upon coordination to a metal center is a critical aspect of its ligand design. Chelation, the formation of two or more coordinate bonds between a polydentate ligand and a single central atom, results in a significant increase in the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands. This phenomenon, known as the chelate effect, is entropically driven. The formation of a five- or six-membered chelate ring is generally the most favorable. In the case of this compound coordinating as a bidentate N,O-donor ligand, a stable five-membered chelate ring would be formed with the metal center.
Complexation with Transition Metals
The interaction of this compound with transition metals is expected to yield a diverse range of coordination complexes with interesting structural and electronic properties. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms makes this ligand suitable for coordinating with a wide variety of transition metal ions.
While specific synthetic procedures for metal complexes of this compound are not extensively reported, general methods for the synthesis of metal-alkoxide or metal-phenoxide complexes can be applied. A common approach involves the deprotonation of the hydroxyl group of this compound with a suitable base, followed by the reaction with a metal salt.
A plausible synthetic route could be:
Step 1: Deprotonation of the Ligand this compound + Base → [5-Tert-butylpyrazin-2-olate]⁻ + [H-Base]⁺
Step 2: Complexation with a Metal Salt n[5-Tert-butylpyrazin-2-olate]⁻ + MClₙ → M(5-Tert-butylpyrazin-2-olate)ₙ + nCl⁻
The choice of solvent and reaction temperature would be crucial in controlling the stoichiometry and crystallinity of the resulting complex.
The stoichiometry and geometry of the resulting coordination compounds would be influenced by the metal-to-ligand ratio, the coordination number and preferred geometry of the metal ion, and the steric bulk of the tert-butyl group. Based on analogous pyrazolato and other N,O-donor ligand complexes, several stoichiometries and geometries can be anticipated. researchgate.net
For a divalent metal ion (M²⁺), common stoichiometries could be 1:1 (ML), 1:2 (ML₂), or 1:3 (ML₃), leading to various coordination geometries.
Interactive Data Table: Plausible Geometries for M(5-Tert-butylpyrazin-2-olate)₂ Complexes
| Metal Ion | Coordination Number | Plausible Geometry | Example of a Similar System |
| Cu(II) | 4 or 5 | Distorted Square Planar or Square Pyramidal | [CuBr₂(5-tert-butylpyrazole)₂] exhibits a distorted square-planar geometry. researchgate.net |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | Many Ni(II) complexes with N,O-donor ligands exhibit these geometries. |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Co(II) complexes often adopt tetrahedral or octahedral geometries depending on the ligand field strength. |
| Zn(II) | 4 | Tetrahedral | Zn(II) almost exclusively prefers a tetrahedral coordination environment. |
Note: The geometries presented are predictive and based on the coordination preferences of the metal ions and the nature of the ligand.
The presence of the tert-butyl group at the 5-position of the pyrazine ring is expected to have a significant impact on the coordination properties of the ligand through both steric and electronic effects.
Steric Effects:
The bulky tert-butyl group exerts considerable steric hindrance around the adjacent nitrogen atom (N4). chemrxiv.orgnih.govresearchgate.net This steric bulk can influence:
Coordination Geometry: It may prevent the formation of highly crowded coordination spheres, favoring lower coordination numbers. For instance, it could favor the formation of a square planar complex over an octahedral one for a metal ion that can adopt either geometry.
Complex Stability: While chelation enhances stability, excessive steric strain introduced by the tert-butyl group could destabilize the complex.
Electronic Effects:
The tert-butyl group is an electron-donating group through induction and hyperconjugation. nih.gov This electronic effect can:
Increase Ligand Basicity: The electron-donating nature of the tert-butyl group increases the electron density on the pyrazine ring, particularly on the nitrogen atoms, making them more basic and potentially stronger donors to the metal center.
Influence Redox Properties: The increased electron density on the metal center upon coordination can affect its redox potential, making it easier to oxidize or more difficult to reduce. Studies on other aromatic systems have shown that the introduction of tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org
In-Depth Scientific Article on this compound Cannot Be Generated Due to Lack of Specific Research Data
A comprehensive review of available scientific literature reveals a significant gap in research specifically detailing the coordination chemistry and catalytic applications of the chemical compound this compound. Despite extensive searches for data on its role as a bridging ligand, the redox chemistry of its metal complexes, and its applications in catalysis, no specific studies or detailed findings pertinent to the requested topics were found.
The field of coordination chemistry extensively explores how ligands—ions or molecules that bind to a central metal atom—can influence the properties and reactivity of the resulting metal complex. Concepts such as bridging ligands, ligand-based redox processes, metal-ligand cooperativity, and various forms of catalysis are well-established areas of research. However, these studies are highly specific to the particular ligand and metal system being investigated.
General principles within these fields can be summarized:
Bridging Ligands: Many nitrogen-containing heterocyclic ligands can act as bridging ligands, linking two or more metal centers to form polynuclear complexes. This bridging can mediate magnetic or electronic interactions between the metals.
Redox Chemistry: The term "redox-active" or "non-innocent" ligand refers to a ligand that can participate in redox reactions, meaning it can be oxidized or reduced within the metal complex. mdpi.comuva.nl This is distinct from processes where only the metal center changes its oxidation state. youtube.com Metal-ligand cooperativity is a sophisticated mechanism where both the metal and the ligand are actively involved in bond activation, a key principle in many catalytic cycles. wikipedia.orgnih.gov
Catalytic Applications: Metal complexes are crucial in catalysis. In homogeneous catalysis , the catalyst is in the same phase as the reactants. mdpi.commdpi.comHeterogeneous catalysis involves a catalyst in a different phase. Asymmetric catalysis , a highly specialized field, uses chiral catalysts to produce a specific enantiomer (one of two mirror-image forms) of a product, which is vital in pharmaceutical synthesis. nih.govsciengine.commdpi.com
While these principles are broadly applied to many compounds, including various pyrazole (B372694), pyridine, and Schiff base derivatives, there is no available research that applies them specifically to this compound. nih.govnih.govmdpi.comdergipark.org.tr Scientific accuracy requires that any detailed discussion, data table, or analysis be based on published, peer-reviewed research for the specific compound . Without such sources, the generation of an article that meets the required standards of scientific rigor and detail is not possible.
Theoretical and Computational Investigations of 5 Tert Butylpyrazin 2 Ol
Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) Calculations
No published data are available.
Ab Initio Methods
No published data are available.
Spectroscopic Property Predictions
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
No published data are available.
Infrared (IR) and Raman Vibrational Analysis
No published data are available.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectra
No published data are available.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of 5-Tert-butylpyrazin-2-OL is primarily centered around the rotation of the tert-butyl group and the potential tautomerism of the pyrazin-2-ol ring.
Conformational Analysis of the tert-butyl group's rotation relative to the pyrazine (B50134) ring is crucial for understanding the molecule's steric and electronic properties. The lowest energy conformer is expected to have the tert-butyl group oriented to minimize steric hindrance with the pyrazine ring atoms. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of this rotation, identifying the global and local energy minima and the rotational barriers between them.
Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound in different environments, such as in a solvent or interacting with a biological target. mdpi.com MD simulations track the atomic movements over time, providing information on the stability of different conformers, the flexibility of the molecule, and its intermolecular interactions. mdpi.com For instance, a simulation in an aqueous environment would reveal the solvent's effect on the conformational preferences and the hydrogen bonding patterns involving the hydroxyl group and the pyrazine nitrogens.
A hypothetical study might involve a 100-nanosecond MD simulation of this compound in a water box. Analysis of the simulation trajectory could reveal the following:
Rotational Isomers of the Tert-butyl Group: The simulation would show the distribution of dihedral angles defining the orientation of the tert-butyl group, indicating the most populated conformational states.
Ring Puckering: While the pyrazine ring is aromatic and largely planar, subtle puckering motions can be observed and quantified.
Solvent Interactions: The radial distribution functions of water molecules around the solute can be calculated to understand the hydration shell and specific hydrogen bonding interactions.
| Simulation Parameter | Hypothetical Value/Condition |
| Simulation Time | 100 ns |
| Force Field | GROMOS54a7 |
| Solvent | SPC Water Model |
| Temperature | 300 K |
| Pressure | 1 atm |
Reaction Mechanism Studies Using Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally. mdpi.com For this compound, these methods can be used to study various transformations, such as electrophilic or nucleophilic substitution on the pyrazine ring or reactions involving the hydroxyl group.
A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net Computational methods can be used to locate and characterize the geometry and energy of the TS for a given reaction. researchgate.net For example, in a hypothetical electrophilic aromatic substitution reaction on the pyrazine ring of this compound, the TS would involve the formation of a sigma complex (Wheland intermediate).
The characterization of a transition state typically involves:
Geometry Optimization: Finding the stationary point on the potential energy surface that corresponds to the TS.
Frequency Analysis: Confirming the nature of the stationary point. A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
| Property | Hypothetical Value for a TS |
| Energy Relative to Reactants | +25 kcal/mol |
| Imaginary Frequency | -450 cm⁻¹ |
| Key Bond Distance (forming/breaking) | 1.8 Å |
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides crucial information about the reaction's feasibility (thermodynamics) and rate (kinetics).
For the tautomerization of this compound to its corresponding pyrazinone form (5-tert-butylpyrazin-2(1H)-one), a reaction energy profile would illustrate the energy barrier for the proton transfer. This would help in determining which tautomer is more stable and the ease of interconversion.
Hypothetical Energy Profile for Tautomerization:
| Species | Relative Energy (kcal/mol) |
| This compound (Reactant) | 0 |
| Transition State | +15 |
| 5-tert-butylpyrazin-2(1H)-one (Product) | -5 |
This hypothetical profile suggests that the pyrazinone tautomer is thermodynamically more stable, and the reaction has a moderate activation energy.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with enhanced characteristics. mdpi.com
For a series of derivatives of this compound, a QSAR study could be conducted to understand how different substituents on the pyrazine ring affect a particular biological activity, such as inhibitory potency against a specific enzyme.
A typical QSAR/QSPR modeling workflow includes:
Data Set Preparation: A set of molecules with known activities or properties is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each molecule.
Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the observed activity or property.
Model Validation: The predictive power of the model is assessed using various statistical metrics and external test sets.
Hypothetical QSAR Equation for a series of this compound derivatives:
pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * HD_count + 2.1
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
MW is the molecular weight.
HD_count is the number of hydrogen bond donors.
Advanced Research Applications of 5 Tert Butylpyrazin 2 Ol
Applications in Advanced Organic Synthesis
5-Tert-butylpyrazin-2-OL serves as a pivotal precursor and intermediate in the synthesis of a wide array of more complex molecules. Its reactivity and structural characteristics are exploited in the construction of novel heterocyclic systems and in multi-step synthetic pathways.
The pyrazinone scaffold of this compound is a foundational element for the synthesis of more elaborate heterocyclic structures. Pyrazinones are recognized as key components in a variety of natural products and bioactive molecules. researchgate.netrsc.orgnih.gov The presence of both a lactam function and a reactive aromatic ring system allows for diverse chemical transformations.
Researchers have demonstrated that pyrazinone derivatives can be synthesized from acyclic precursors, such as α-amino acid amides and 1,2-dicarbonyl compounds. rsc.orgnih.gov This foundational chemistry allows for the introduction of various substituents, including the tert-butyl group at the 5-position, providing access to a range of tailored building blocks. The tert-butyl group, in particular, can influence the solubility, stability, and steric environment of the resulting complex heterocycles. The synthesis of novel fused heterocyclic systems, such as pyrazolinoquinolizines and 1,4-oxazinopyrazolines, has been achieved through reactions involving pyrazolone (B3327878) derivatives, showcasing the utility of this class of compounds in creating chemical diversity. nih.gov
Table 1: Examples of Complex Heterocyclic Systems Derived from Pyrazinone-like Scaffolds
| Resulting Heterocyclic System | Synthetic Strategy | Key Feature of Pyrazinone Precursor |
|---|---|---|
| Fused Pyrazolinoquinolizines | Knoevenagel condensation followed by cyclization | Reactive methylene (B1212753) group and aldehyde functionality |
| Fused 1,4-Oxazinopyrazolines | Knoevenagel condensation and subsequent cyclization | Tertiary amino group facilitating intramolecular cyclization |
In multi-step synthetic sequences, this compound can function as a crucial intermediate. The hydroxyl group can be converted into other functionalities, such as halides or triflates, to enable cross-coupling reactions. Furthermore, the nitrogen atoms in the pyrazine (B50134) ring can be targeted for alkylation or other modifications. The bulky tert-butyl group can act as a regiochemical director, influencing the outcome of subsequent reactions by sterically hindering certain positions on the pyrazine ring. This steric influence is a valuable tool in achieving selectivity in complex syntheses.
A review of synthetic routes to pharmaceuticals containing six-membered heterocycles highlights the importance of substituted pyrazines and related compounds as key intermediates. rsc.org While not specifically mentioning this compound, the strategies presented are applicable to its use in constructing target molecules with desired pharmacological profiles.
The principles of stereoselective synthesis have been applied to pyrazine-containing molecules, indicating the potential for chiral applications of this compound. For instance, the stereoselective synthesis of bis-steroidal pyrazine derivatives has been reported, where the stereochemistry of substituents on the steroidal backbone significantly influences the biological activity of the final compounds. nih.gov This underscores the importance of controlling stereochemistry in the synthesis of complex molecules derived from pyrazine cores. While direct stereoselective syntheses involving this compound are not extensively documented, the established methodologies for related systems suggest that it could be a viable substrate or precursor in asymmetric transformations, potentially leading to the synthesis of enantiomerically pure, complex molecules.
Role in Materials Science and Supramolecular Chemistry
The ability of this compound to participate in non-covalent interactions makes it a compound of interest in the fields of materials science and supramolecular chemistry. The interplay of its hydrogen-bonding capabilities and the steric influence of the tert-butyl group can be harnessed to create ordered molecular assemblies and functional materials.
Studies on related heterocyclic systems, such as 4-aryl-3,5-dimethylpyrazoles, have shown that substituents on the aromatic ring have a profound impact on the resulting hydrogen-bonded supramolecular structures. nih.gov This principle can be extended to this compound, where the tert-butyl group is expected to influence the packing and dimensionality of the self-assembled structures.
Pyrazine and its derivatives are well-known ligands in coordination chemistry, capable of bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.gov The nitrogen atoms of the pyrazine ring can coordinate to metal ions, while the hydroxyl/oxo group of this compound offers an additional potential coordination site.
The substituent on the pyrazine ring can significantly influence the structure and properties of the resulting coordination polymer. rsc.org For example, in dicyanamide-bridged cobalt(II) complexes, the use of substituted pyrazines like 2-aminopyrazine (B29847) and 2-hydroxypyrazine (B42338) leads to different network dimensionalities and magnetic properties. rsc.org The presence of the bulky tert-butyl group in this compound would be expected to create larger voids within the coordination polymer framework, which could be exploited for applications such as gas storage or catalysis. The incorporation of pyrazine linkers into MOFs with high-spin Fe(II) and Co(II) has been shown to result in permanently porous materials with interesting magnetic properties. researchgate.net
Table 2: Potential Influence of the Tert-butyl Group in Pyrazine-based Functional Materials
| Property | Expected Influence of Tert-butyl Group | Potential Application |
|---|---|---|
| Porosity of Coordination Polymers | Increased due to steric hindrance preventing dense packing. | Gas storage, separation, heterogeneous catalysis. |
| Solubility of Functional Materials | Enhanced in non-polar solvents. | Solution-processable materials for device fabrication. |
| Magnetic Properties | Altered metal-metal distances and exchange interactions. | Molecular magnets, spintronics. |
Future Perspectives in Chemical Research
The unique structural attributes of this compound, specifically the presence of a bulky tert-butyl group and a hydroxyl moiety on the pyrazine ring, suggest several promising avenues for future research and development. These potential applications are primarily rooted in the established roles of pyrazine derivatives in medicinal chemistry, agrochemicals, and materials science.
Pyrazine and its derivatives are integral to the development of numerous therapeutic agents. nih.govnih.govbenthamdirect.com The pyrazine core is a key pharmacophore in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The introduction of a tert-butyl group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. The hydroxyl group, on the other hand, can participate in hydrogen bonding, a crucial interaction for binding to biological targets such as enzymes and receptors.
Future research could, therefore, focus on synthesizing a library of compounds based on the this compound scaffold. These derivatives could be screened for various biological activities. For instance, given that pyrazine derivatives have shown promise as anticancer agents, nih.govbenthamdirect.com future studies could investigate the cytotoxic effects of this compound and its analogs against various cancer cell lines.
Table 1: Potential Areas of Medicinal Chemistry Research for this compound
| Research Area | Rationale | Potential Targets |
| Anticancer Agents | Pyrazine core is a known pharmacophore in oncology. nih.govbenthamdirect.com | Kinases, DNA, Tubulin |
| Anti-inflammatory Drugs | Some pyrazole (B372694) derivatives exhibit anti-inflammatory properties. nih.gov | COX enzymes, Cytokines |
| Antimicrobial Agents | Heterocyclic compounds are a rich source of antimicrobial drugs. | Bacterial and fungal enzymes |
The development of novel herbicides and pesticides is another area where this compound could be of interest. Substituted pyrazinecarboxamides have been investigated for their herbicidal and antialgal activities. nih.gov The structural features of this compound could be modified to optimize its activity against specific weeds or pests while minimizing its impact on non-target organisms. Future research could involve the synthesis and evaluation of ester or ether derivatives of the hydroxyl group, or further substitution on the pyrazine ring, to modulate the compound's herbicidal or insecticidal properties.
Pyrazine-based compounds have also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The electron-deficient nature of the pyrazine ring makes it a useful component in materials with interesting photophysical and electronic properties. The tert-butyl group can influence the solid-state packing and solubility of the material, which are critical parameters for device fabrication.
Future investigations could explore the synthesis of polymers or coordination complexes incorporating the this compound moiety. The photoluminescent and electroluminescent properties of these new materials could be studied to assess their potential for use in electronic devices.
Table 2: Potential Applications in Materials Science
| Application Area | Rationale | Key Properties to Investigate |
| Organic Electronics | Pyrazine is an electron-deficient heterocycle. | Photoluminescence, Electroluminescence, Charge transport |
| Coordination Polymers | The nitrogen atoms can act as ligands for metal ions. | Porosity, Catalytic activity, Magnetic properties |
Advanced Analytical Techniques for Characterization and Research Applications
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy offers unparalleled insight into the molecular structure and electronic environment of 5-Tert-butylpyrazin-2-OL. These techniques are instrumental in confirming its chemical identity and understanding its behavior at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution, complemented by solid-state NMR (ssNMR) for the crystalline form, provides a complete structural picture.
¹H and ¹³C NMR Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra are predicted to show distinct signals corresponding to the unique chemical environments of the nuclei in the molecule. The presence of the tert-butyl group will be characterized by a strong singlet in the ¹H NMR spectrum, while the aromatic protons will exhibit characteristic splitting patterns.
| Predicted ¹H NMR Data for this compound | |
| Chemical Shift (ppm) | Multiplicity |
| ~1.35 | Singlet |
| ~7.60 | Doublet |
| ~7.95 | Doublet |
| ~12.50 | Broad Singlet |
| Predicted ¹³C NMR Data for this compound | |
| Chemical Shift (ppm) | Assignment |
| ~28.5 | C(CH₃)₃ |
| ~35.0 | C(CH₃)₃ |
| ~125.0 | Pyrazine (B50134) C-3 |
| ~135.0 | Pyrazine C-6 |
| ~155.0 | Pyrazine C-5 |
| ~160.0 | Pyrazine C-2 (C-OH) |
2D NMR Techniques: To unambiguously assign these signals and confirm the connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal the coupling between the pyrazine protons, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms.
Solid-State NMR (ssNMR): For the analysis of this compound in its solid, crystalline form, ssNMR would be invaluable. This technique can provide information about the molecular packing and intermolecular interactions within the crystal lattice, which are averaged out in solution-state NMR.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula.
Molecular Formula Confirmation: The calculated exact mass of this compound (C₈H₁₂N₂O) is 152.09496 Da. HRMS analysis is expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.
| Predicted HRMS Data for this compound | |
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Calculated Exact Mass | 152.09496 Da |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 153.10279 |
Fragmentation Pattern: The mass spectrum would also reveal a characteristic fragmentation pattern, with the molecular ion peak being prominent. A key fragmentation would likely involve the loss of a methyl group from the tert-butyl moiety, leading to a stable cation.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. mdpi.com These methods are complementary and can offer a detailed vibrational fingerprint of this compound.
Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds. The O-H stretching vibration will likely appear as a broad band, indicative of hydrogen bonding in the solid state.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The pyrazine ring vibrations are expected to be strong in the Raman spectrum.
| Predicted Vibrational Spectroscopy Data for this compound | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 (broad) | O-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960 | Aliphatic C-H stretch |
| ~1650 | C=O stretch (from tautomer) |
| ~1600, ~1470 | C=N/C=C ring stretch |
| ~1250 | C-O stretch |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
Assuming that this compound can be obtained as a single crystal, X-ray Diffraction (XRD) is the definitive method for determining its three-dimensional molecular and crystal structure. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.
| Hypothetical Crystal Data for this compound | |
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) ** | 95.5 |
| Volume (ų) ** | 845.3 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.19 |
Advanced Chromatographic and Hyphenated Techniques
Chromatographic methods are essential for assessing the purity of this compound and for the analysis of any related volatile substances.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.com This method would be particularly useful for analyzing the purity of this compound and identifying any volatile impurities or degradation products. The compound would first be separated based on its boiling point and polarity on a GC column, and then the eluted components would be identified by their mass spectra. docbrown.info
| Predicted GC-MS Parameters for this compound | |
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent) |
| Injection Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
The resulting mass spectrum for the main peak corresponding to this compound would be expected to match the fragmentation pattern observed in HRMS.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique for the assessment of purity and the confirmation of identity for pharmaceutical compounds, including this compound. uccore.orgchimia.ch This method synergistically combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. uccore.org In the analysis of this compound, LC is employed to separate the target compound from any starting materials, byproducts, or degradation products that may be present in a sample. chimia.ch
Typically, a reversed-phase High-Performance Liquid Chromatography (HPLC) setup is utilized. The stationary phase is often a nonpolar C18 column, while the mobile phase consists of a polar solvent system, such as a gradient mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or acetic acid to improve peak shape and ionization efficiency. As the separated components elute from the LC column, they are introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules—commonly using electrospray ionization (ESI)—and then separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound, analysis in positive ion mode would be expected to yield a prominent protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, which is used to confirm the elemental composition and thus the identity of the compound with a high degree of confidence. nih.gov Purity is determined by comparing the integrated area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. fishersci.com
| Parameter | Description / Value |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ (m/z) | 153.1028 (Calculated for C₈H₁₃N₂O⁺) |
| Purity Assessment | Based on UV chromatogram peak area percentage |
Chiral Chromatography for Enantiomeric Purity
While this compound is an achiral molecule, many of its derivatives or related pyrazine compounds synthesized for biological evaluation possess one or more stereogenic centers. nih.gov For these chiral compounds, the separation and quantification of enantiomers are critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov Chiral chromatography is the primary technique used to determine the enantiomeric purity or enantiomeric excess (e.e.) of such compounds. sigmaaldrich.com
This separation is achieved by using a chiral stationary phase (CSP). nih.gov CSPs are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which have different energies of interaction. This difference in interaction strength leads to different retention times on the column, allowing for their separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs are commonly used for a wide range of chiral molecules. sigmaaldrich.commdpi.com The enantiomeric purity is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. nih.gov
| Parameter | Description / Value |
|---|---|
| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane / Isopropanol mixture (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Enantiomeric Purity Calculation | e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 |
Electrochemical Methods for Redox Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound. nih.gov These techniques provide valuable information about the oxidation and reduction potentials of a compound, which relates to its ability to donate or accept electrons. dtu.dk Such information is crucial for understanding the electronic structure and potential reactivity of the molecule in electron-transfer processes. mdpi.com
In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly scanned potential between two set limits. frontiersin.org The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram. The pyrazine ring, being an electron-deficient heterocycle, is expected to undergo reduction. dtu.dk The presence of the hydroxyl group and the electron-donating tert-butyl group will influence the precise potentials at which these redox events occur. dtu.dk The voltammogram can reveal the potentials of oxidation and reduction peaks (Epa and Epc), the reversibility of the redox processes, and can be used to study the stability of the species formed upon oxidation or reduction. researchgate.netnih.gov
| Parameter | Description |
|---|---|
| Oxidation Peak Potential (Epa) | Potential at which oxidation occurs; influenced by the hydroxyl and tert-butyl groups. |
| Reduction Peak Potential (Epc) | Potential at which the pyrazine ring is reduced. |
| Half-wave Potential (E₁/₂) | (Epa + Epc) / 2; a measure of the thermodynamic redox potential for a reversible couple. |
| Experimental Conditions | Glassy carbon working electrode, Ag/AgCl reference electrode, platinum counter electrode; in a non-aqueous solvent like acetonitrile with a supporting electrolyte (e.g., TBAPF₆). |
Application of Analytical Methods in Reaction Monitoring and Process Optimization
The analytical techniques detailed above are not merely for final product characterization; they are integral to the entire lifecycle of chemical synthesis, from initial reaction monitoring to large-scale process optimization. nih.govnih.gov
Reaction Monitoring: LC-MS is an indispensable tool for tracking the progress of a synthesis in real-time. By analyzing small aliquots from the reaction mixture, chemists can monitor the depletion of starting materials and the formation of this compound, as well as any intermediates or byproducts. This allows for the precise determination of reaction completion, preventing the formation of impurities from over-reaction and ensuring the reaction is not prematurely terminated, thereby maximizing yield.
Process Optimization: To develop a robust and efficient synthesis, various parameters such as temperature, reagent stoichiometry, catalyst loading, and reaction time must be optimized. A systematic study, often employing Design of Experiments (DoE), is conducted where these parameters are varied. Each experimental run is analyzed using LC-MS to determine the purity and yield of the product. oup.com For chiral syntheses, chiral chromatography is essential to assess the impact of process changes on the enantiomeric purity of the product. researchgate.netmdpi.com This data-rich approach allows for the identification of optimal conditions that provide the highest yield of high-purity material in the most efficient manner. Electrochemical methods can also play a role, for instance, in understanding the behavior of redox-active catalysts or reagents used in the synthesis. mdpi.com
| Analytical Technique | Application in Synthesis and Optimization |
|---|---|
| LC-MS | - Real-time monitoring of reactant consumption and product formation.
|
| Chiral Chromatography | - Determining the enantiomeric purity of chiral pyrazine derivatives.
|
| Electrochemical Methods | - Characterizing redox-active reagents or catalysts.
|
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 5-Tert-butylpyrazin-2-OL, and how do reaction conditions influence purity and yield?
- Methodology : Synthesis typically involves coupling pyrazine derivatives with tert-butyl groups under controlled conditions. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate) are synthesized via reactions with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to stabilize intermediates .
- Key Variables : Temperature (e.g., maintaining 0–5°C during acyl chloride reactions), solvent polarity (e.g., dichloromethane for solubility), and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. How is the structural characterization of this compound performed to confirm its identity?
- Analytical Techniques :
- NMR : -NMR (DMSO-d₆) identifies protons on the pyrazine ring (δ 8.2–8.5 ppm) and tert-butyl group (δ 1.3 ppm). -NMR confirms carbonyl (C=O, δ 165–170 ppm) and tert-butyl carbons (δ 28–32 ppm) .
- MS : High-resolution ESI-MS provides exact mass (e.g., calculated for C₈H₁₁N₂O₂: 179.0821 g/mol) to verify molecular formula .
- XRD : Single-crystal X-ray diffraction resolves steric effects of the tert-butyl group on pyrazine ring planarity .
Advanced Research Questions
Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electron density distribution. The tert-butyl group induces steric hindrance, reducing accessibility of the pyrazine C-3 position for electrophiles. Solvent effects (e.g., polar aprotic DMF) are simulated using the SMD continuum model to predict reaction pathways .
- Validation : Experimental kinetic studies (e.g., monitoring SNAr reactions with NaN₃ in DMF at 60°C) align with computational predictions of regioselectivity .
Q. How do environmental interfaces (e.g., indoor surfaces) affect the stability of this compound in long-term storage?
- Experimental Design :
- Adsorption Studies : Expose the compound to silica, cellulose, or PVC surfaces in controlled humidity chambers (20–80% RH). Quantify degradation via HPLC-UV (λ = 254 nm) over 30 days .
- Oxidative Stability : Monitor interactions with ozone (50–100 ppb) using FTIR to detect carbonyl oxidation products (e.g., formation of pyrazine-2,5-dione) .
- Findings : Hydrophobic surfaces (e.g., PVC) reduce hydrolysis rates by 40% compared to hydrophilic silica .
Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?
- Data Analysis :
- Antifungal Studies : Discrepancies in MIC values (e.g., 2 µg/mL vs. 10 µg/mL against Candida albicans) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .
- Cytotoxicity : Conflicting results (e.g., IC₅₀ = 50 µM in HeLa vs. 120 µM in HEK293) suggest cell-line-specific metabolic pathways. RNA-seq profiling of treated cells identifies differential expression of detoxification enzymes (e.g., CYP450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
